An In-Depth Technical Guide to 5-Ethyl-5-methylhydantoin: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 5-Ethyl-5-methylhydantoin: Properties, Structure, and Synthesis
This document provides a comprehensive technical overview of 5-Ethyl-5-methylhydantoin, a heterocyclic compound of significant interest in chemical synthesis and various industrial applications. As researchers and development professionals, a deep understanding of a molecule's fundamental properties, structure, and synthesis pathways is paramount for its effective utilization. This guide moves beyond simple data recitation to offer field-proven insights into the causality behind its characteristics and the practicalities of its laboratory-scale preparation and analysis.
Core Chemical Identity and Structure
5-Ethyl-5-methylhydantoin, also known by synonyms such as MEH and 5-Methyl-5-ethylhydantoin, is a disubstituted hydantoin.[1][2] The hydantoin core, an imidazolidine-2,4-dione ring, is a privileged structure in medicinal chemistry, though this specific derivative finds its primary utility as a versatile chemical intermediate.[3]
| Identifier | Value | Source(s) |
| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione | [1] |
| CAS Number | 5394-36-5 | [1][4][5][6] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][7][8] |
| Molecular Weight | 142.16 g/mol | [1][2][7][8] |
| Canonical SMILES | CCC1(C(=O)NC(=O)N1)C | [1] |
| InChIKey | VSJRBQDMBFFHMC-UHFFFAOYSA-N | [1] |
Structural Elucidation
The structure of 5-Ethyl-5-methylhydantoin is defined by a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. The key feature is the quaternary carbon at the C5 position, which is substituted with both an ethyl and a methyl group. This C5 carbon is a stereocenter, meaning the molecule is chiral. Commercially, it is typically supplied and utilized as a racemic mixture of its (R)- and (S)-enantiomers.[9] The presence of two N-H protons and two carbonyl groups allows for significant hydrogen bonding, which dictates many of its physical properties.
Physicochemical Properties: A Quantitative Overview
Understanding the physical properties of a compound is critical for process design, formulation, and predicting its behavior in various systems. The data below is synthesized from multiple authoritative sources to provide a reliable profile.
| Property | Value | Notes and Insights |
| Appearance | White crystalline powder or pellets/large crystals. | The morphology can depend on the crystallization conditions. For analytical purposes, a fine, homogenous powder is preferred. |
| Melting Point | 144–150 °C | [7][10][11] This relatively high melting point is indicative of a stable crystal lattice, reinforced by intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules. |
| Solubility | Water: ~5 g/L at 25 °C.[4] Highly soluble in hot water.[12] | Moderate ambient water solubility is attributed to hydrogen bonding with water molecules. The significant increase in solubility with temperature is a key parameter for purification by recrystallization. |
| Density | ~1.095 g/cm³ | [4] This value is consistent with typical molecular packing for organic compounds of this size and structure. |
Synthesis: The Bucherer-Bergs Reaction
The most reliable and common method for synthesizing 5,5-disubstituted hydantoins, including 5-Ethyl-5-methylhydantoin, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction is valued for its operational simplicity and good yields. The choice of this pathway is based on the ready availability of the starting ketone (butan-2-one) and the reaction's robustness.
The overall transformation involves the reaction of a ketone with ammonium carbonate and a cyanide source, such as potassium cyanide. The industrial synthesis also employs this well-established method.[4]
Caption: Standard analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Spectra are typically recorded in DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton spectrum is expected to show:
-
A triplet (~0.8 ppm) for the three protons of the ethyl group's methyl (CH₃).
-
A quartet (~1.6-1.8 ppm) for the two methylene protons (CH₂) of the ethyl group.
-
A singlet (~1.3 ppm) for the three protons of the C5-methyl group.
-
Two broad singlets for the N-H protons of the hydantoin ring (variable chemical shift, ~7.8 and ~10.5 ppm in DMSO-d₆).
-
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton:
-
Signals for the ethyl group carbons (~8 ppm for CH₃, ~30 ppm for CH₂).
-
A signal for the C5-methyl carbon (~25 ppm).
-
A signal for the quaternary C5 carbon (~65 ppm).
-
Two distinct signals for the two carbonyl carbons (C2 and C4) in the range of ~157 ppm and ~175 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. [13]A solid-state (KBr pellet or ATR) spectrum of 5-Ethyl-5-methylhydantoin will prominently feature:
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the amine N-H bonds in the hydantoin ring.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and methyl groups.
-
C=O Stretching: Two strong, distinct absorption bands are expected in the region of 1700-1780 cm⁻¹. The presence of two peaks is characteristic of the asymmetric and symmetric stretching of the two carbonyl groups in the hydantoin ring. [14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the electron ionization (EI) spectrum should show a molecular ion peak (M⁺) at an m/z of 142, corresponding to the molecular weight of the compound. [1][15]* Common fragmentation patterns would involve the loss of the ethyl group (M-29) or the methyl group (M-15).
Applications and Field Insights
While the hydantoin scaffold is common in pharmaceuticals, the primary application of 5-Ethyl-5-methylhydantoin is as a chemical intermediate. [3]Its stable structure and reactive N-H groups make it a valuable building block for more complex molecules.
-
Water Treatment: A significant industrial use is in the synthesis of halogenated derivatives, such as 1,3-Dichloro-5-ethyl-5-methylhydantoin. [16]These N-halo compounds are stable solids that act as sources of free halogen in water, serving as effective disinfecting and sanitizing agents. [3]* Chemical Synthesis: It serves as a precursor in research and development for creating novel compounds. The N-H protons can be deprotonated and alkylated to introduce new functionalities, expanding its synthetic utility.
-
Antimicrobial Research: The compound itself has been investigated for potential antimicrobial properties, which are greatly enhanced upon halogenation. [4]
Safety and Handling
As with any chemical, proper handling is essential. 5-Ethyl-5-methylhydantoin is harmful if swallowed. [1]* Handling: Work in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid creating dust. [17]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [17]* Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local regulations. [17]
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Specialty Chemicals. The Chemical Intermediate Advantage: Sourcing 5-Ethyl-5-methylhydantoin. Specialty Chemicals. [Link]
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Organic Syntheses. 5,5-Dimethylhydantoin. Organic Syntheses. [Link]
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Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. [Link]
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Global Substance Registration System. 5-ETHYL-5-METHYLHYDANTOIN. GSRS. [Link]
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Tshiluka, T., et al. Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research. [Link]
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PubChemLite. 5-ethyl-5-methylhydantoin (C6H10N2O2). PubChemLite. [Link]
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Beilstein Journal of Organic Chemistry. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Beilstein Journal of Organic Chemistry. [Link]
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MilliporeSigma. 5-Ethyl-5-methylhydantoin, 1 X 1 g. MilliporeSigma. [Link]
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